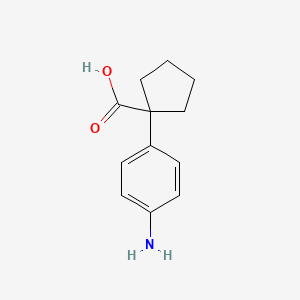

1-(4-Aminophenyl)cyclopentanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Aminophenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol . This compound is characterized by a cyclopentane ring substituted with a carboxylic acid group and a para-aminophenyl group. It is used primarily in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)cyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with 4-nitrobenzaldehyde under basic conditions to form a nitro-substituted intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Aminophenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro-substituted derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-Aminophenyl)cyclopentanecarboxylic acid has garnered attention for its potential therapeutic applications. Research indicates that compounds with similar structures may exhibit anti-cancer, anti-inflammatory, and analgesic properties.

- Anti-Cancer Activity : Preliminary studies have shown that this compound can induce apoptosis in cancer cells and inhibit critical signaling pathways involved in tumor growth. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | FaDu (hypopharyngeal cancer) | 12.5 | Induces apoptosis via caspase activation |

| Study 2 | A549 (lung cancer) | 15.0 | Inhibits PI3K/Akt pathway |

| Study 3 | MCF7 (breast cancer) | 10.0 | Disrupts cell cycle progression |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the cyclopentane and phenyl rings can significantly influence potency and selectivity against various cancer cell lines.

- Key Observations :

- Substituents on the phenyl ring enhance binding affinity to target proteins.

- The presence of the amino group contributes to increased reactivity towards nucleophiles in cancer cells.

Case Study on FaDu Cells

- Objective : To evaluate the cytotoxic effects of the compound.

- Findings : The compound exhibited significant cytotoxicity at concentrations as low as 12.5 µM, with evidence of apoptosis confirmed through flow cytometry.

Study on A549 Cells

- Objective : To investigate the mechanism of action.

- Findings : The compound was found to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in lung cancers, leading to reduced cell proliferation.

MCF7 Cell Line Analysis

- Objective : To assess the impact on breast cancer cells.

- Findings : At an IC50 of 10 µM, the compound caused G1 phase arrest in the cell cycle, suggesting a blockade in cell division.

The potential biological activities of this compound extend beyond anticancer properties. Its interactions with various biological targets may lead to additional therapeutic applications:

- Anti-inflammatory Properties : Similar compounds have been studied for their ability to reduce inflammation markers.

- Analgesic Effects : Investigations into pain relief mechanisms are ongoing.

Mecanismo De Acción

The mechanism of action of 1-(4-Aminophenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Nitrophenyl)cyclopentanecarboxylic acid: Similar structure but with a nitro group instead of an amino group.

1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid: Contains a hydroxyl group instead of an amino group.

Uniqueness

1-(4-Aminophenyl)cyclopentanecarboxylic acid is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .

Actividad Biológica

1-(4-Aminophenyl)cyclopentanecarboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C12H15N1O2

- Molecular Weight : Approximately 219.25 g/mol

The compound features an aromatic ring with an amino group and a carboxylic acid functional group attached to a cyclopentane ring, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its functional groups:

- Amino Group : Capable of forming hydrogen bonds with biological macromolecules, enhancing interactions with enzymes or receptors.

- Carboxylic Acid Group : Can participate in ionic interactions, further modulating biological effects.

These interactions suggest potential roles in anti-inflammatory and analgesic pathways, similar to other compounds in its class.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anti-inflammatory Effects : Derivatives of cyclopentanecarboxylic acids have shown promise as anti-inflammatory agents.

- Analgesic Properties : The amino group may enhance binding to pain-related receptors, contributing to analgesic effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Nitrophenyl)cyclopentanecarboxylic acid | Nitro substituent on phenyl | Different biological activity due to nitro group presence |

| 1-(4-Hydroxyphenyl)cyclopentanecarboxylic acid | Hydroxyl group instead of amino | Varying reactivity and interaction profiles |

| 1-(3-Chlorophenyl)cyclopentanecarboxylic acid | Chlorine at the meta position | Altered steric effects compared to para-substituted analogs |

This table highlights how variations in substituents can significantly influence the chemical properties and biological activities of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Study on Anti-inflammatory Activity : A study demonstrated that cyclopentanecarboxylic acid derivatives exhibited significant anti-inflammatory effects in animal models. The mechanism was linked to inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Pain Pathway Interaction : Another investigation showed that certain derivatives could effectively bind to pain receptors, suggesting potential applications in pain management therapies. This study utilized in vitro assays to assess receptor binding affinities .

Future Directions

Given the preliminary findings regarding the biological activity of this compound, further research is warranted. Key areas for future exploration include:

- In Vivo Studies : Conducting comprehensive animal studies to validate the therapeutic potential.

- Mechanistic Studies : Elucidating specific molecular pathways affected by this compound.

- Synthesis of Derivatives : Developing novel derivatives that may enhance efficacy or reduce side effects.

Propiedades

IUPAC Name |

1-(4-aminophenyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQOEBGLMQXPHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.